2,5-DICHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
Description
2,5-Dichloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative featuring a 2,5-dichlorinated benzene ring and a substituted ethylamide group. The ethyl chain includes a methoxy group and a thiophen-3-yl moiety, distinguishing it from simpler benzamide analogs.
Properties
IUPAC Name |
2,5-dichloro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-19-13(9-4-5-20-8-9)7-17-14(18)11-6-10(15)2-3-12(11)16/h2-6,8,13H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZPWEUQZVZAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid, which is reacted with thionyl chloride to form 2,5-dichlorobenzoyl chloride.
Amidation: The 2,5-dichlorobenzoyl chloride is then reacted with 2-methoxy-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include substituted benzamides, oxidized thiophene derivatives, and hydrolyzed carboxylic acids and amines.
Scientific Research Applications
2,5-DICHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzamide Derivatives
a. 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-B)
- Structure : A hydroxy group replaces the dichloro substituents on the benzene ring, and the ethylamide group is substituted with a 3,4-dimethoxyphenyl ring.
- Synthesis : Prepared via amidation of methyl salicylate with 3,4-dimethoxyphenethylamine .
- Key Differences : The absence of halogens and presence of polar methoxy/hydroxy groups likely reduce lipophilicity compared to the target compound, impacting bioavailability or target selectivity.
b. 4-(2-Aminoethoxy)-3,5-Dichloro-N-[3-(1-Methylethoxy)Phenyl]Benzamide (L1R)
- Structure: Features 3,5-dichloro and 4-aminoethoxy groups on the benzene ring, with an isopropoxy-substituted phenyl group on the amide.
- Key Differences: The dichloro positions (3,5 vs. The isopropoxy group may confer steric hindrance absent in the thiophene-containing target compound .
Sulfur-Containing Compounds
a. 2-(Thiocyanomethylthio)Benzothiazole (TCMTB)
- Structure : A benzothiazole core with thiocyanate and methylthio groups.
- Function : Used as a fungicide and bactericide, highlighting the role of sulfur atoms in agrochemical activity.
Comparative Data Table
Biological Activity
2,5-Dichloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12Cl2N2O2S
- Molecular Weight : 398.25 g/mol
- CAS Number : Not explicitly provided in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Antifungal Activity
Research indicates that this compound exhibits antifungal properties. It has been shown to inhibit the growth of various fungal strains, making it a candidate for further development as an antifungal agent. The mechanism appears to involve disruption of fungal cell wall synthesis and function.
Antitumor Properties
Several studies have explored the antitumor effects of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The compound's ability to inhibit tumor growth has been linked to its capacity to interfere with specific signaling pathways associated with cell survival and proliferation.
Data Tables
Case Studies
-
Antifungal Efficacy :
A study conducted on Candida species revealed that this compound exhibited significant antifungal activity, particularly against resistant strains. The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) comparable to established antifungal agents. -
Cancer Cell Line Studies :
In a series of experiments involving various cancer cell lines, including breast and prostate cancer cells, the compound demonstrated notable cytotoxicity. Flow cytometry analysis indicated that treated cells underwent apoptosis, characterized by DNA fragmentation and externalization of phosphatidylserine.
Q & A
Q. What are the established synthetic routes for 2,5-dichloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves condensation reactions between substituted benzamides and thiophene-containing intermediates. For example, refluxing intermediates in ethanol with catalytic glacial acetic acid (as described for analogous triazole derivatives in ) can promote amide bond formation . Optimization may require adjusting solvent polarity (e.g., THF vs. ethanol), reaction time, and temperature. Monitoring via TLC or HPLC is critical to identify byproducts, such as unreacted aldehydes (e.g., 2,5-dimethoxybenzaldehyde, listed in ) . Purification via recrystallization or column chromatography (silica gel) is recommended.
Q. How can crystallographic methods like SHELX refine the molecular structure of this compound?
Q. What physicochemical properties (e.g., logP, solubility) are critical for experimental design?
- Methodological Answer : Compute properties using tools like XLogP3 (Experimental value: ~4.0 for structurally related benzamides, as in ) . Solubility can be assessed via shake-flask methods in DMSO (for stock solutions) or PBS (for biological assays).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in the thiophene-ethyl group). Strategies include:
Q. What are the toxicological risks associated with handling this compound, and how can they be mitigated?
- Methodological Answer : Dichlorinated benzamides may decompose under heat to release toxic Cl⁻, SOx, or NOx () . Mitigation strategies:
- Use fume hoods and personal protective equipment (PPE).
- Conduct thermal stability tests via TGA/DSC.
- Refer to safety protocols for structurally related pesticides (e.g., Zoxamide in ) .
Q. How can computational modeling predict the compound’s pharmacological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can prioritize in vitro testing. Key parameters:
- Use the compound’s 3D structure (from SC-XRD or DFT optimization).
- Compare binding affinities with known active benzamides (e.g., antipsychotic analogs in ) .
Q. What analytical techniques validate synthetic intermediates and detect impurities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
